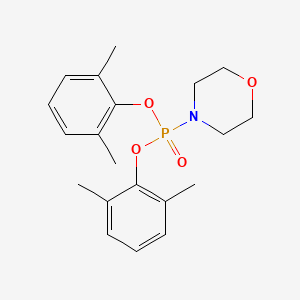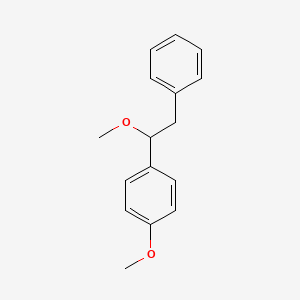![molecular formula C13H21NS2 B14312222 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline CAS No. 114478-85-2](/img/structure/B14312222.png)
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline is a chemical compound known for its unique structure and properties. This compound features an aniline core substituted with bis(ethylsulfanyl)methyl and N,N-dimethyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with bis(ethylsulfanyl)methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the bis(ethylsulfanyl)methyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The bis(ethylsulfanyl)methyl group can undergo redox reactions, influencing cellular redox states and potentially affecting various biochemical pathways. The N,N-dimethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
- 4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine
- 4-[Bis(ethylsulfanyl)methyl]pyridine
Comparison: 4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline is unique due to its aniline core, which imparts distinct electronic and steric properties compared to pyrimidine or pyridine analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
114478-85-2 |
|---|---|
Fórmula molecular |
C13H21NS2 |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
4-[bis(ethylsulfanyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C13H21NS2/c1-5-15-13(16-6-2)11-7-9-12(10-8-11)14(3)4/h7-10,13H,5-6H2,1-4H3 |
Clave InChI |
UYODCQYACUWWHI-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C1=CC=C(C=C1)N(C)C)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
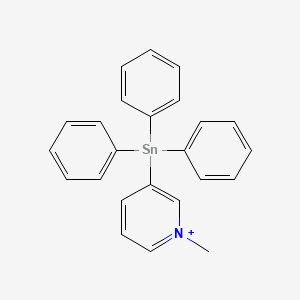


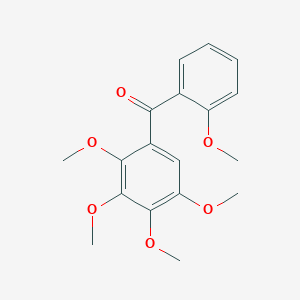
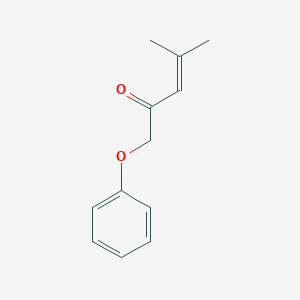

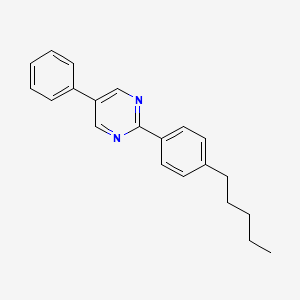
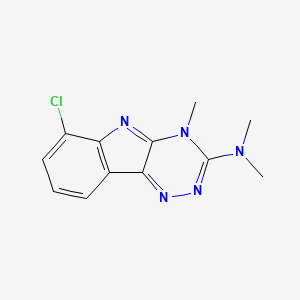

![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)

